molecular formula C22H19ClFN5O B2507800 N-[(2-chloro-4-fluorophenyl)methyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide CAS No. 1251694-42-4

N-[(2-chloro-4-fluorophenyl)methyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide

Cat. No.: B2507800
CAS No.: 1251694-42-4
M. Wt: 423.88
InChI Key: QBBOTCCZESBTMV-UHFFFAOYSA-N
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Description

N-[(2-chloro-4-fluorophenyl)methyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide is a synthetic small molecule characterized by a triazolo[4,3-b]pyridazine core fused with a 4-methylphenyl substituent at position 6 and a propanamide side chain linked to a 2-chloro-4-fluorobenzyl group.

Properties

IUPAC Name

N-[(2-chloro-4-fluorophenyl)methyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClFN5O/c1-14-2-4-15(5-3-14)19-8-9-20-26-27-21(29(20)28-19)10-11-22(30)25-13-16-6-7-17(24)12-18(16)23/h2-9,12H,10-11,13H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBBOTCCZESBTMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=NN=C3CCC(=O)NCC4=C(C=C(C=C4)F)Cl)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chloro-4-fluorophenyl)methyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the triazolopyridazine core: This step involves the cyclization of appropriate hydrazine derivatives with 4-methylphenyl-substituted pyridazine precursors under acidic or basic conditions.

    Introduction of the 2-chloro-4-fluorophenyl group: This step is achieved through a nucleophilic substitution reaction, where the triazolopyridazine core reacts with 2-chloro-4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the propanamide moiety: The final step involves the amidation reaction, where the intermediate product reacts with propanoyl chloride in the presence of a suitable base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chloro-4-fluorophenyl)methyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chloro or fluoro groups.

Scientific Research Applications

N-[(2-chloro-4-fluorophenyl)methyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

    Pharmacology: Research focuses on its interaction with various biological targets, including enzymes and receptors, to understand its pharmacokinetics and pharmacodynamics.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biology: Studies investigate its effects on cellular processes and its potential as a tool for probing biological pathways.

Mechanism of Action

The mechanism of action of N-[(2-chloro-4-fluorophenyl)methyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biological pathways. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Core Heterocyclic Modifications

The triazolo[4,3-b]pyridazine core distinguishes this compound from other nitrogen-rich heterocycles. Key comparisons include:

Compound Core Structure Key Substituents Molecular Weight Notable Properties
Main Compound [1,2,4]triazolo[4,3-b]pyridazine 6-(4-methylphenyl), 2-chloro-4-fluorobenzyl 444.3 (calc.) High rigidity; potential kinase inhibition
N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine Pyrazolo[4,3-b]pyridine 3-chloro-4-fluorophenyl ~300 (est.) Enhanced π-π stacking; possible anticancer
13A (Imidazo[1,2-α]pyridine derivative) Imidazo[1,2-α]pyridine 4-fluorophenyl, benzylamine ~350 (est.) Antibacterial/antifungal activity

Analysis :

  • Pyrazolo derivatives (e.g., ) may exhibit stronger π-π interactions due to planar aromatic systems, whereas imidazo cores (e.g., ) introduce basicity, influencing solubility and target engagement.

Substituent Effects on Bioactivity

Substituents on the aromatic rings and side chains critically influence physicochemical and pharmacological properties:

Compound Aromatic Substituents Side Chain Bioactivity (Reported)
Main Compound 4-methylphenyl (electron-donating), 2-chloro-4-fluorobenzyl (electron-withdrawing) Propanamide Not explicitly reported; inferred kinase/antimicrobial
N-(4-fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide 4-methoxyphenyl, 4-fluorophenyl Tetrazole ring Potential antidiabetic/anti-inflammatory (tetrazole as bioisostere)
6-(4-chlorophenyl)-triazolo[4,3-b]pyridazin-3-yl analog 4-chlorophenyl (electron-withdrawing) Propanamide Higher lipophilicity (Cl > Me)
6-methyl-triazolo[4,3-b]pyridazine derivatives 6-methylphenyl Benzamide/sulfonamide Moderate antimicrobial activity

Analysis :

  • Electron-withdrawing groups (Cl, F) : Enhance binding to electron-rich targets (e.g., kinases) and improve metabolic stability .
  • Methyl vs. methoxy : Methyl (main compound) increases lipophilicity and membrane permeability compared to methoxy (), which may reduce CNS penetration but enhance peripheral activity .
  • Chloro substitution: The 4-chlorophenyl analog () exhibits higher molecular weight (468.2 vs.

Linker and Side Chain Variations

The propanamide linker in the main compound contrasts with other side chains:

Compound Linker/Side Chain Functional Impact
Main Compound Propanamide Flexibility for target engagement; H-bond donor/acceptor
Sulfonamide derivatives Sulfonamide Enhanced acidity; potential protease inhibition
Tetrazole-containing compound Tetrazole ring Bioisosteric replacement for carboxylic acid; metabolic resistance

Analysis :

  • Propanamide linkers balance flexibility and hydrogen-bonding capacity, optimizing interactions with hydrophobic pockets (e.g., ATP-binding sites) .

Biological Activity

N-[(2-chloro-4-fluorophenyl)methyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes the existing research on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound's IUPAC name reflects its complex structure, which includes a triazolo-pyridazine core and a chloro-fluorophenyl substituent. The synthesis typically involves multiple steps, including the formation of the triazolopyridazine core through cyclization reactions and subsequent nucleophilic substitutions to introduce the chlorofluorophenyl group.

Synthetic Route Summary

StepReaction TypeDescription
1CyclizationFormation of triazolopyridazine core from hydrazine derivatives.
2Nucleophilic SubstitutionIntroduction of the 2-chloro-4-fluorophenyl group via reaction with benzyl chloride.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity through the inhibition of specific enzymes involved in cancer cell proliferation. For instance, it may inhibit stearoyl-CoA desaturase (SCD), an enzyme critical for maintaining membrane fluidity in cancer cells, leading to selective toxicity against tumor cells .

Anti-inflammatory Effects

The compound has also shown anti-inflammatory properties , potentially by modulating pathways related to inflammation. It may inhibit pro-inflammatory cytokines or enzymes such as cyclooxygenases (COX), thus reducing inflammation in various models .

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial activity , making it a candidate for further exploration in treating infectious diseases. Its effectiveness against specific bacterial strains has been noted, although detailed studies are still required to establish its spectrum of activity and mechanism .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell metabolism and proliferation.
  • Receptor Modulation : It can modulate receptor activity related to inflammation and immune response.
  • Cellular Pathway Interference : By affecting key signaling pathways, it can alter cellular responses to stress and injury.

Case Study 1: Anticancer Activity

A study demonstrated that this compound significantly inhibited the growth of various cancer cell lines with IC50 values in the low micromolar range. The mechanism was linked to SCD inhibition leading to fatty acid depletion in sensitive cells .

Case Study 2: Anti-inflammatory Effects

In an animal model of inflammation, treatment with this compound resulted in a marked decrease in edema and inflammatory marker levels compared to controls. This suggests potential therapeutic applications in chronic inflammatory conditions .

Case Study 3: Antimicrobial Activity

In vitro assays revealed that the compound exhibited notable antibacterial effects against Staphylococcus aureus and other gram-positive bacteria at sub-micromolar concentrations. Further studies are needed to explore its efficacy against resistant strains .

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